1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride

Description

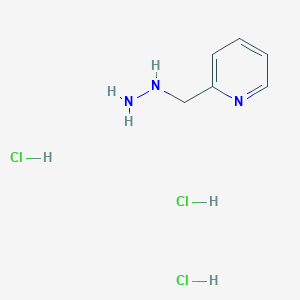

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride (C₆H₉N₃·3HCl, MW: 232.54, CAS: 1349718-42-8) is a hydrazine derivative featuring a pyridine ring substituted at the 2-position with a methylhydrazine group, stabilized as a trihydrochloride salt. This salt form enhances aqueous solubility and stability, making it suitable for synthetic applications. Safety data emphasize handling precautions, including avoidance of inhalation, skin contact, and proper ventilation during use . While its primary use appears to be as a chemical intermediate, structurally related compounds exhibit diverse biological activities, necessitating a comparative analysis.

Properties

IUPAC Name |

pyridin-2-ylmethylhydrazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.3ClH/c7-9-5-6-3-1-2-4-8-6;;;/h1-4,9H,5,7H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVGYODKZCNCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the trihydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.

Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride is primarily utilized as a synthetic intermediate in the development of various bioactive compounds. Its incorporation into hydrazone derivatives has demonstrated significant biological activity, including:

- Antitumor Activity : Research indicates that hydrazone derivatives synthesized from pyridine-based compounds exhibit potent antitumor properties against several cancer cell lines, such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) . The compound's ability to form stable complexes with metal ions enhances its efficacy in targeting cancer cells.

- Antimicrobial Properties : Compounds derived from 1-(Pyridin-2-ylmethyl)hydrazine have shown antibacterial and antifungal activities. This is attributed to their ability to interact with bacterial enzymes and disrupt cellular processes .

Table 1: Biological Activities of Hydrazone Derivatives

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions, which can lead to the development of new materials with unique properties:

- Lead(II) Coordination Polymers : Studies have shown that 1-(Pyridin-2-ylmethyl)hydrazine can coordinate with lead ions to form polymers that exhibit photoluminescent and electrochemical properties. These materials are being explored for applications in sensors and energy storage devices .

Table 2: Properties of Lead(II) Coordination Polymers

Synthesis of New Compounds

The versatility of this compound as a building block allows for the synthesis of various derivatives that possess enhanced biological activities:

- Thiosemicarbazones : The addition of pyridine fragments to thiosemicarbazones has resulted in compounds with improved anticancer activity. These derivatives are being evaluated for their effectiveness against multiple cancer cell lines .

Table 3: Synthesis Pathways for Derivatives

| Synthetic Route | Product Type | Key Features | Reference |

|---|---|---|---|

| Condensation Reaction | Thiosemicarbazones | Enhanced anticancer properties | |

| Ligand Coordination | Metal Complexes | Unique photoluminescent properties |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in developing new therapeutic agents:

- Anticancer Research : A study evaluated the antiproliferative effects of hydrazone derivatives against various cancer cell lines, including HeLa (cervical cancer) and LNCaP (prostate cancer). The results indicated significant inhibition of cell growth, suggesting the potential for these compounds as novel anticancer agents .

- Metal Complex Studies : Investigations into the coordination behavior of this compound with lead(II) ions revealed promising results for creating materials suitable for electronic applications due to their stability and unique electronic properties .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, salt forms, and properties of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride with analogous hydrazine derivatives:

Key Observations:

- Salt Forms: Trihydrochloride salts (e.g., target compound, 2-[(piperazin-1-yl)methyl]pyrazine) improve solubility compared to mono/dihydrochlorides or free bases.

- Substituent Effects : Pyridin-2-ylmethyl group in the target compound offers steric and electronic modulation distinct from phenyl (e.g., 1-(4-Bromo-2-fluorophenyl)hydrazine) or pyrazine derivatives.

- Reactivity : Hydrazine moieties enable nucleophilic substitutions and complexation, critical in coordination chemistry (e.g., 1-(3-Chloropyridin-2-yl)hydrazine) and prodrug activation (e.g., KS119) .

Biological Activity

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.

The synthesis of this compound typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate in an acidic environment, often using hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion, followed by purification through recrystallization or other methods to yield the trihydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. This interaction can influence several biochemical pathways, which contributes to its observed biological effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Hydrazones, in general, have been documented for their antibacterial and antifungal activities. Specific studies have shown that derivatives of hydrazones can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties .

Anticancer Properties

In vitro studies have explored the anticancer potential of hydrazine derivatives, including those structurally related to this compound. For example, hydrazone derivatives have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB 231 and HCT116, with IC50 values ranging from low micromolar concentrations . The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.

Research Findings and Case Studies

Several studies have investigated the biological activities associated with hydrazone compounds:

Q & A

Basic: What are the recommended handling and storage protocols for 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride to ensure stability and safety?

Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation. Work in a fume hood with adequate ventilation to prevent static discharge .

- Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, ventilated area. Desiccants (e.g., silica gel) should be included to counteract hygroscopicity .

- Waste Disposal: Neutralize with a weak base (e.g., sodium bicarbonate) before disposal. Follow institutional guidelines for hazardous waste .

| Key Property | Value/Recommendation | Source |

|---|---|---|

| Molecular Formula | C₆H₉N₃·3HCl | |

| Molecular Weight | 232.54 g/mol | |

| Hygroscopicity | High; requires desiccants |

Advanced: How can computational methods optimize reaction pathways involving this compound’s hydrazine and pyridine moieties?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian 09W or similar software for DFT calculations to predict electronic properties (e.g., frontier molecular orbitals, charge distribution). Compare computed vibrational spectra (FT-IR/Raman) with experimental data to validate intermediates .

- Reaction Path Search: Apply ICReDD’s workflow (): Combine quantum mechanics (QM) with experimental data to narrow optimal conditions (e.g., solvent, catalyst). For example, simulate nucleophilic attack pathways of the hydrazine group on carbonyl substrates .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- FT-IR: Identify N-H stretches (3100–3300 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹). Account for HCl counterion effects on peak broadening .

- ¹H/¹³C NMR: Use DMSO-d6 or D₂O for solubility. Assign pyridin-2-ylmethyl protons (δ 4.3–4.5 ppm) and hydrazine NH₂ signals (δ 6.5–7.0 ppm, exchange with D₂O) .

- Mass Spectrometry (ESI+): Confirm molecular ion [M-Cl]⁺ at m/z 196.1 (C₆H₉N₃⁺) .

| Technique | Application | Source |

|---|---|---|

| FT-Raman | Monitor reaction intermediates | |

| X-ray Diffraction | Resolve crystal structure (if single crystals obtained) |

Advanced: How to resolve discrepancies in reaction yield data caused by byproduct formation?

Methodological Answer:

- Analytical Cross-Validation:

- Isolation and Identification: Perform column chromatography (silica gel, chloroform:methanol 9:1) to isolate byproducts. Characterize via NMR and HRMS to trace mechanistic origins (e.g., over-alkylation or oxidation) .

Advanced: What strategies mitigate challenges in solubility for coupling reactions?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility. For aqueous reactions, use HCl (0.1–1 M) to protonate the pyridine nitrogen, enhancing water compatibility .

- Co-solvent Systems: Employ ethanol/water (70:30) mixtures to balance solubility and reaction efficiency. Pre-warm solvents to 40°C to dissolve the compound before cooling to RT .

| Solubility Data | Conditions | Source |

|---|---|---|

| Water | Soluble (acidic pH) | |

| Ethanol | Partially soluble |

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

- Recrystallization: Dissolve crude product in hot ethanol, add concentrated HCl dropwise, and cool to -20°C. Filter under reduced pressure to obtain high-purity crystals .

- Lyophilization: For hygroscopic batches, freeze-dry aqueous solutions to prevent decomposition .

Advanced: How to design kinetic studies for hydrazine-mediated reactions?

Methodological Answer:

- Stopped-Flow UV-Vis: Monitor hydrazine’s nucleophilic attack on electrophiles (e.g., carbonyls) at 250–300 nm. Use pseudo-first-order conditions with excess substrate .

- Arrhenius Analysis: Perform reactions at 25°C, 35°C, and 45°C. Plot ln(rate) vs. 1/T to calculate activation energy (Ea) and infer mechanism (e.g., associative vs. dissociative) .

Key Takeaways for Researchers

- Safety and Stability: Prioritize airtight, low-temperature storage and rigorous moisture control .

- Data Validation: Cross-reference spectroscopic, chromatographic, and computational data to resolve contradictions .

- Reaction Design: Integrate computational modeling (DFT) with iterative experimental screening to optimize pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.